molecular formula C14H10BrF3O B1289688 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene CAS No. 200956-32-7

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene

Cat. No. B1289688
Key on ui cas rn: 200956-32-7
M. Wt: 331.13 g/mol
InChI Key: VIGCXRMJHAZXGW-UHFFFAOYSA-N
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Patent
US08003703B2

Procedure details

Benzyl bromide (21.4 ml) was added to a stirred mixture of 2-bromo-4-trifluoromethylphenol (46.4 g) and potassium carbonate (39 g) in DMF (200 ml). After 18 h, the mixture was partitioned between diethylether and water, the organic layer washed with water, 2M sodium hydroxide solution, water, dried and the solvent evaporated under reduced pressure. Yield 58.7 g
Quantity
21.4 mL
Type
reactant
Reaction Step One
Quantity
46.4 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:9][C:10]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:12][C:11]=1[OH:20].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Br:9][C:10]1[CH:15]=[C:14]([C:16]([F:18])([F:19])[F:17])[CH:13]=[CH:12][C:11]=1[O:20][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
21.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
46.4 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C(F)(F)F)O
Name
Quantity
39 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between diethylether and water
WASH
Type
WASH
Details
the organic layer washed with water, 2M sodium hydroxide solution, water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrC1=C(C=CC(=C1)C(F)(F)F)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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